methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC13313468
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | methyl 1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O4/c1-13-7(11)5-10-4-6(3-9-10)8(12)14-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | FZZDKIYBDKKWEE-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C=C(C=N1)C(=O)OC |
| Canonical SMILES | COC(=O)CN1C=C(C=N1)C(=O)OC |
Introduction
Synthesis and Manufacturing
The synthesis of methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions utilizing pyrazole derivatives and methylating agents. Three primary methods have been reported:
Montmorillonite K10-Catalyzed Domino Reaction
A solvent-free approach employs Montmorillonite K10 as a catalyst under an oxygen atmosphere. Phenylhydrazine reacts with propiolates at 65°C, yielding the target compound in 74% efficiency after column chromatography . This method emphasizes green chemistry principles by avoiding toxic solvents.
Rhodium-Catalyzed Diazocarbonyl Insertion
Enoldiazoacetates undergo Rh(II)-catalyzed dinitrogen extrusion, followed by nucleophilic addition and cyclization. This cascade process achieves yields exceeding 70%, even with sterically bulky substrates .
Transesterification of Ethyl Esters
Ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates are converted to methyl esters via transesterification with methanol and potassium carbonate, achieving yields of 92–96% .
Chemical Reactivity and Applications
Reactivity
The compound’s carboxylate and methoxy-oxoethyl groups enable diverse transformations:
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Nucleophilic Substitution: The ester group undergoes hydrolysis to carboxylic acids under basic conditions.
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Cycloaddition: The pyrazole ring participates in [3+2] cycloadditions with alkynes, forming fused heterocycles .
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, useful in drug discovery .
Pharmaceutical Intermediates
Methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate is a precursor to HIV integrase inhibitors and anti-inflammatory agents. For example, derivatives with trifluoromethyl groups exhibit enhanced lipophilicity and bioactivity .
Agrochemical Applications
Pyrazole derivatives are employed in herbicides and insecticides due to their stability and target specificity. The methoxy-oxoethyl moiety improves solubility in formulation matrices .
Recent Advances and Future Directions
Recent studies focus on streamlining synthesis and expanding applications:
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Catalytic Innovations: Scandium triflate (Sc(OTf)₃) has been used to catalyze cyclization steps, reducing reaction times .
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Biological Screening: Derivatives are being tested as kinase inhibitors and antimicrobial agents .
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Sustainable Methods: Microwave-assisted reactions improve yields and reduce energy consumption .
Future research should prioritize structural optimization for drug candidates and environmental impact assessments for agrochemical use.
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